molecular formula C25H21N3O B2966128 3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 872206-39-8

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2966128
CAS No.: 872206-39-8
M. Wt: 379.463
InChI Key: CVRBOKYQPQJVDK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Scientific Research Applications

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. It could also be interesting to study its physical and chemical properties in more detail .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, reaction times, and purification methods are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazoloquinolines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-5-phenyl-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-methylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and methylphenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-6-5-7-18(14-17)15-28-16-22-24(19-10-12-20(29-2)13-11-19)26-27-25(22)21-8-3-4-9-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRBOKYQPQJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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